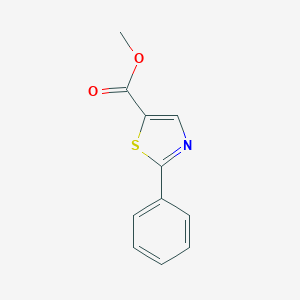

Methyl 2-phenylthiazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11(13)9-7-12-10(15-9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDBEPHWFIYCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596419 | |

| Record name | Methyl 2-phenyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172678-68-1 | |

| Record name | Methyl 2-phenyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-phenylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 2-phenylthiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a recommended synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. An alternative classical approach is the Hantzsch thiazole synthesis.

Recommended Synthetic Route: Suzuki-Miyaura Coupling

The preferred method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 2-bromothiazole-5-carboxylate with phenylboronic acid. This reaction provides a direct and efficient route to the target molecule.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions.[1][2]

Materials:

-

Methyl 2-bromothiazole-5-carboxylate (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Water (1 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add methyl 2-bromothiazole-5-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

-

Add the solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL) to the flask.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Alternative Synthetic Route: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method that can also be employed.[3][4] This involves the condensation of a thioamide (thiobenzamide) with an α-haloketone.

Characterization of this compound

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₉NO₂S |

| Molecular Weight | 219.26 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| Melting Point | Data not available; expected to be a crystalline solid. |

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of similar compounds found in the literature.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.3 | s | 1H | Thiazole-H |

| ~ 7.9 - 8.0 | m | 2H | Phenyl-H (ortho) |

| ~ 7.4 - 7.5 | m | 3H | Phenyl-H (meta, para) |

| ~ 3.9 | s | 3H | -OCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 162 | C=O (ester) |

| ~ 168 | Thiazole C2 |

| ~ 145 | Thiazole C5 |

| ~ 133 | Phenyl C (ipso) |

| ~ 131 | Phenyl C (para) |

| ~ 129 | Phenyl C (meta) |

| ~ 127 | Phenyl C (ortho) |

| ~ 125 | Thiazole C4 |

| ~ 52 | -OCH₃ |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 2950 | Aliphatic C-H stretch |

| ~ 1720 | C=O stretch (ester) |

| ~ 1600, 1480 | C=C stretch (aromatic) |

| ~ 1540 | C=N stretch (thiazole) |

| ~ 1250 | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Assignment |

| ~ 219 | [M]⁺ |

| ~ 188 | [M - OCH₃]⁺ |

| ~ 160 | [M - COOCH₃]⁺ |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze the sample as a thin film on a salt plate.

-

Instrumentation: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

-

Data Analysis: Determine the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern for further structural confirmation.

Melting Point Determination

-

Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube.

-

Instrumentation: Use a calibrated melting point apparatus.

-

Procedure: Heat the sample slowly and record the temperature range over which the sample melts. A sharp melting range is indicative of high purity.

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols as needed for their specific laboratory conditions and analytical instrumentation.

References

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-phenylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 2-phenylthiazole-5-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for structurally related analogs to provide a comparative context. Furthermore, detailed experimental protocols for determining key physicochemical parameters are presented, alongside a plausible synthetic route and a diagram of a relevant biological pathway where 2-phenylthiazole derivatives have shown activity.

Core Physicochemical Properties

Table 1: Physicochemical Data of this compound and Related Analogs

| Property | This compound (Predicted) | Ethyl 2-phenylthiazole-5-carboxylate | 2-Phenylthiazole-5-carbaldehyde | 2-Phenylthiazole |

| Molecular Formula | C₁₁H₉NO₂S | C₁₂H₁₁NO₂S | C₁₀H₇NOS | C₉H₇NS |

| Molecular Weight | 219.26 g/mol | 233.29 g/mol [1] | - | 161.23 g/mol [2] |

| Melting Point | Not available | Not available | 78-80°C[3] | Not available |

| Boiling Point | Not available | Not available | 353°C at 760 mmHg[3] | Not available |

| logP (Predicted) | Not available | 3.2[1] | Not available | 2.6[2] |

| pKa (Predicted) | Not available | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available | Not available |

Note: The data for related compounds are provided for comparative purposes and should not be considered as the actual values for this compound.

Experimental Protocols

The following sections detail standard experimental methodologies for determining the core physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[4]

Protocol: Capillary Method

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus). The heating medium is typically a high-boiling liquid like silicone oil.

-

Heating: The apparatus is heated slowly and steadily, at a rate of 1-2°C per minute, especially near the expected melting point.[4]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded as the melting point range.

-

Purity Indication: A sharp melting point range (0.5-1°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.[4]

Solubility Determination

Solubility provides insights into the polarity and potential intermolecular interactions of a compound.

Protocol: Shake-Flask Method

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are chosen for the test.

-

Sample Preparation: A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed in a series of vials.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective vials.

-

Equilibration: The vials are sealed and agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. The solubility is then expressed in units such as mg/mL or mol/L.

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Sample Preparation: A known amount of the compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water.

-

Partitioning: A measured volume of this solution is mixed with an equal volume of the other pre-saturated phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Concentration Analysis: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[5]

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process, adapted from the known synthesis of the corresponding ethyl ester. A plausible synthetic route is outlined below.

Caption: A plausible synthetic workflow for this compound.

Biological Pathway Involvement

Derivatives of 2-phenylthiazole have been investigated for their biological activities, including their role as antifungal agents. One of the key targets for these compounds is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial in the fungal ergosterol biosynthesis pathway.[6] Inhibition of this enzyme disrupts the fungal cell membrane integrity.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a 2-phenylthiazole derivative.

References

- 1. Ethyl 5-phenylthiazole-2-carboxylate | C12H11NO2S | CID 12830686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-phenylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-phenylthiazole-5-carboxylate, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide also furnishes predicted spectral data and a detailed, plausible experimental protocol for its synthesis based on established chemical principles and data from closely related analogues.

Compound Identification

While a specific CAS Registry Number for this compound is not readily found in major chemical databases, its precursor, 2-phenyl-1,3-thiazole-5-carboxylic acid, is well-documented. It is reasonable to assume that the target compound may be a novel or less-common derivative.

Table 1: Identification of 2-phenyl-1,3-thiazole-5-carboxylic acid (Precursor)

| Identifier | Value |

| Chemical Name | 2-phenyl-1,3-thiazole-5-carboxylic acid |

| CAS Number | 10058-38-5, 7113-10-2[1][2][3][4] |

| Molecular Formula | C₁₀H₇NO₂S[2] |

| Molecular Weight | 205.23 g/mol [2] |

Predicted Spectral and Physicochemical Data

The following tables summarize the predicted spectral and physicochemical properties of this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₁H₉NO₂S |

| Molecular Weight | 219.26 g/mol |

| Appearance | White to off-white solid |

Table 3: Predicted Spectral Data for this compound

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | Mass Spectrometry (EI) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | m/z (Relative Intensity) |

| ~8.3 (s, 1H, H-4) | ~162.0 (C=O) | 219 (M⁺) |

| ~7.9-7.8 (m, 2H, Ar-H) | ~168.0 (C-2) | 188 ([M-OCH₃]⁺) |

| ~7.5-7.4 (m, 3H, Ar-H) | ~145.0 (C-5) | 160 ([M-COOCH₃]⁺) |

| ~3.9 (s, 3H, OCH₃) | ~133.0 (Ar-C) | 116 |

| ~131.0 (Ar-CH) | 104 | |

| ~129.0 (Ar-CH) | 77 | |

| ~127.0 (Ar-CH) | ||

| ~125.0 (C-4) | ||

| ~52.5 (OCH₃) |

Note: Predicted values are estimations and should be confirmed by experimental data.

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor.

Synthesis of this compound via Fischer Esterification

This protocol details the conversion of a carboxylic acid to its corresponding methyl ester using methanol in the presence of an acid catalyst.[5][6]

Materials:

-

2-phenyl-1,3-thiazole-5-carboxylic acid

-

Methanol (reagent grade, anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq) in methanol (10-20 mL per gram of carboxylic acid) in a round-bottom flask, slowly add concentrated sulfuric acid (0.1-0.2 eq) with cooling in an ice bath.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dilute the residue with dichloromethane or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Workflow for Synthesis and Analysis

The following diagram illustrates the proposed workflow for the synthesis of this compound and its subsequent spectral analysis.

Caption: Synthesis and Analysis Workflow.

This guide provides a foundational understanding of this compound for research and development purposes. It is important to reiterate that the spectral data provided is predictive, and experimental validation is crucial for any application. The synthetic protocol offered is a standard, reliable method for achieving the target compound.

References

- 1. 2-phenyl-1,3-thiazole-5-carboxylic acid 97% | CAS: 10058-38-5 | AChemBlock [achemblock.com]

- 2. scbt.com [scbt.com]

- 3. 10058-38-5|2-Phenylthiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR [m.chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

Screening for the Biological Activity of Methyl 2-phenylthiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a prominent heterocycle in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antifungal, and enzyme inhibitory properties. Methyl 2-phenylthiazole-5-carboxylate represents a core structure within this class of compounds. This technical guide outlines a comprehensive screening approach to elucidate the biological activity profile of this compound. While specific quantitative data for this exact compound is not extensively available in public literature, this document provides detailed experimental protocols for key assays to enable researchers to generate this critical data. The methodologies for assessing anticancer, antimicrobial, and enzyme inhibitory activities are presented, alongside templates for data presentation and visualizations of experimental workflows to guide the research process.

Introduction

Thiazole derivatives are a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of biological activities.[1] The 2-phenylthiazole moiety, in particular, is found in compounds with known antifungal, anticancer, and anti-inflammatory effects.[2][3][4] this compound serves as a fundamental building block for the synthesis of more complex derivatives. A thorough understanding of its intrinsic biological activity is crucial for guiding further drug discovery and development efforts.

This guide provides a systematic approach to screen for the potential biological activities of this compound, with a focus on anticancer, antimicrobial, and specific enzyme inhibitory activities.

Potential Biological Activities and Screening Strategy

Based on the activities of structurally related 2-phenylthiazole derivatives, the primary areas for biological screening of this compound include:

-

Anticancer Activity: Evaluation against a panel of human cancer cell lines.

-

Antimicrobial Activity: Screening against pathogenic bacteria and fungi.

-

Enzyme Inhibition: Targeting enzymes such as acetylcholinesterase (AChE) and lanosterol 14α-demethylase (CYP51), which are relevant in neurodegenerative diseases and fungal infections, respectively.[3][5]

The following sections detail the experimental protocols to investigate these potential activities.

Anticancer Activity Screening

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it an excellent choice for primary anticancer screening.[4][6][7]

Experimental Protocol: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Human cancer cell lines (e.g., HepG2, T47D, Caco-2, HT-29)[2]

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at an optimized density (e.g., 5 × 10³ to 1 × 10⁴ cells/well). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Data Presentation: Anticancer Activity

The quantitative data obtained from the MTT assay should be summarized in a table for clear comparison.

| Cell Line | Compound | IC50 (µM) |

| HepG2 | This compound | To be determined |

| T47D | This compound | To be determined |

| Caco-2 | This compound | To be determined |

| HT-29 | This compound | To be determined |

| Doxorubicin (Control) | Reference Value | Reference Value |

Experimental Workflow Visualization

Antimicrobial Activity Screening

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][5][8]

Experimental Protocol: Broth Microdilution Method

Objective: To determine the MIC of this compound against a panel of bacteria and fungi.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

This compound

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Add the diluted microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5] This can be assessed visually or by measuring the optical density.

Data Presentation: Antimicrobial Activity

The MIC values should be tabulated for easy comparison.

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus | This compound | To be determined |

| Escherichia coli | This compound | To be determined |

| Candida albicans | This compound | To be determined |

| Aspergillus niger | This compound | To be determined |

| Ciprofloxacin (Control) | Reference Value | Reference Value |

| Fluconazole (Control) | Reference Value | Reference Value |

Experimental Workflow Visualization

Enzyme Inhibition Screening

Based on the activities of related compounds, two key enzymes to target for inhibition screening are acetylcholinesterase (AChE) and lanosterol 14α-demethylase (CYP51).

Acetylcholinesterase (AChE) Inhibition

Ellman's method is a simple and reliable colorimetric assay to measure AChE activity.[3][9]

Objective: To determine the AChE inhibitory activity of this compound.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 10-15 minutes) at 25°C.

-

Initiate Reaction: Start the reaction by adding the substrate (ATCI) to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

| Compound | Target Enzyme | IC50 (µM) |

| This compound | Acetylcholinesterase (AChE) | To be determined |

| Galantamine (Control) | Acetylcholinesterase (AChE) | Reference Value |

Lanosterol 14α-demethylase (CYP51) Inhibition

CYP51 is a key enzyme in fungal sterol biosynthesis and a target for azole antifungals.[10] Inhibition can be measured using a reconstituted enzyme system.

Objective: To evaluate the inhibitory effect of this compound on CYP51.

Materials:

-

Recombinant human or fungal CYP51

-

Cytochrome P450 reductase (CPR)

-

Lanosterol (substrate)

-

NADPH

-

This compound

-

Buffer and other reagents for the reconstituted system

-

LC-MS/MS or a fluorescent probe-based method for detection

Procedure:

-

Reconstituted System: Prepare a reaction mixture containing purified recombinant CYP51, CPR, and lipids in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control.

-

Reaction Initiation: Pre-incubate the mixture, then initiate the reaction by adding NADPH.

-

Incubation: Incubate at 37°C for a defined period.

-

Product Quantification: Stop the reaction and quantify the product formation (or substrate depletion) using LC-MS/MS. Alternatively, a fluorescent substrate can be used for a high-throughput assay.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

| Compound | Target Enzyme | IC50 (µM) |

| This compound | Fungal CYP51 | To be determined |

| Ketoconazole (Control) | Fungal CYP51 | Reference Value |

Signaling Pathway and Inhibition Visualization

Conclusion

This technical guide provides a comprehensive framework for the initial biological activity screening of this compound. By employing the detailed protocols for anticancer, antimicrobial, and enzyme inhibition assays, researchers can systematically evaluate the therapeutic potential of this core thiazole structure. The resulting data will be invaluable for structure-activity relationship studies and for guiding the design and synthesis of novel, more potent derivatives. The provided templates for data presentation and workflow visualizations are intended to ensure a clear and structured approach to the investigation.

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broth microdilution - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Emerging Role of Methyl 2-phenylthiazole-5-carboxylate in Modern Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – [Date] – As the landscape of pharmaceutical research continuously evolves, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is paramount. Methyl 2-phenylthiazole-5-carboxylate, a heterocyclic compound, is emerging as a significant building block in the synthesis of a new generation of drug candidates. This technical guide provides an in-depth analysis of the potential applications of this compound in drug discovery, with a focus on its utility in developing novel antifungal and anticancer agents. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, biological activity, and future prospects.

The 2-phenylthiazole core is a recognized privileged structure in medicinal chemistry, known for its presence in various biologically active molecules.[1][2] This guide specifically delves into the methyl ester derivative, this compound, and explores its potential as a versatile starting material for the synthesis of more complex and potent drug candidates. While direct biological activity data for this specific methyl ester is limited in publicly available research, extensive studies on its close analogs, particularly the ethyl ester and other derivatives, provide strong evidence of its therapeutic potential.

Antifungal Applications: Targeting Ergosterol Biosynthesis

Invasive fungal infections represent a significant and growing threat to global health, necessitating the development of new and effective antifungal agents.[1] The 2-phenylthiazole scaffold has been identified as a promising framework for the design of novel inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.[1]

Derivatives of 2-phenylthiazole-5-carboxylic acid have demonstrated potent antifungal activity against a range of clinically relevant fungal pathogens. Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring and the thiazole core can significantly impact the antifungal potency and spectrum of these compounds.[1]

Quantitative Data on Antifungal Derivatives

| Compound | Organism | MIC (μg/mL) |

| SZ-C14 | Candida albicans | 1-16 |

Data sourced from a study on 2-phenylthiazole-based CYP51 inhibitors.[1]

Anticancer Applications: A Scaffold for Cytotoxic Agents

The thiazole ring is a key component in a variety of compounds exhibiting antitumor properties.[3][4] Research into 2-phenylthiazole derivatives has revealed their potential to induce cytotoxicity in various cancer cell lines.[4][5] The mechanism of action for many of these derivatives involves the induction of apoptosis, or programmed cell death.[5]

SAR studies on these anticancer agents have indicated that the substitution pattern on the phenyl ring plays a crucial role in their cytotoxic efficacy.

Quantitative Data on Anticancer Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for a series of 2-phenylthiazole-4-carboxamide derivatives against different human cancer cell lines. This data underscores the potential of the 2-phenylthiazole core in the development of new cancer therapeutics.

| Compound | T47D (Breast cancer) IC50 (μg/mL) | Caco-2 (Colorectal cancer) IC50 (μg/mL) | HT-29 (Colon cancer) IC50 (μg/mL) |

| 3-fluoro analog | < 10 | < 10 | < 10 |

Data from a study on 2-phenylthiazole-4-carboxamide derivatives.[4]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 2-phenylthiazole-5-carboxylates involves the Hantzsch thiazole synthesis. The following is a representative protocol adapted from the synthesis of the ethyl ester, which can be modified for the methyl ester by using the appropriate starting materials.

Materials:

-

Ethyl 2-bromo-5-thiazole carboxylate (or methyl equivalent)

-

Phenylboronic acid

-

Palladium tetrakis(triphenylphosphine) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

Dioxane

-

Water

Procedure:

-

To a solution of ethyl 2-bromo-5-thiazole carboxylate in a mixture of dioxane and water, add phenylboronic acid, potassium carbonate, and a catalytic amount of Pd(PPh3)4.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-phenylthiazole-5-carboxylate.[1]

To obtain the methyl ester, the starting material would be methyl 2-bromo-5-thiazole carboxylate.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

Fungal isolate

-

RPMI-1640 medium

-

Test compound (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a standardized inoculum of the fungal isolate in RPMI-1640 medium.

-

Serially dilute the test compound in the 96-well plate using RPMI-1640 medium.

-

Add the fungal inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, often measured by a spectrophotometer.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line

-

Culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[2]

Visualizing the Potential: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to Methyl 2-phenylthiazole-5-carboxylate Derivatives and Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methyl 2-phenylthiazole-5-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of its derivatives. Particular focus is placed on their anticancer, anti-inflammatory, and kinase inhibitory properties. Detailed experimental protocols for key biological assays are provided, alongside a quantitative analysis of structure-activity relationships. Furthermore, this guide visualizes the key signaling pathways implicated in the mechanism of action of these compounds, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 2-phenylthiazole core.

Introduction

The thiazole ring is a fundamental heterocyclic motif present in numerous biologically active compounds and approved pharmaceuticals.[1] Derivatives of 2-phenylthiazole, in particular, have garnered significant attention due to their diverse pharmacological profiles, which include anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] The this compound core offers a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties. This guide delves into the synthesis and biological evaluation of this promising class of compounds.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of the 2-phenylthiazole-5-carboxylate core is the Hantzsch thiazole synthesis.[4] This typically involves the condensation of a thioamide (e.g., thiobenzamide) with an α-halo carbonyl compound (e.g., ethyl 2-chloroacetoacetate).[4][5] Subsequent modifications of the ester and phenyl functionalities allow for the generation of a diverse library of derivatives.

General Synthetic Protocol

A general procedure for the synthesis of ethyl 4-methyl-2-phenylthiazole-5-carboxylate, a common precursor, is as follows:

-

Dissolution: Dissolve thiobenzamide (1 equivalent) in ethanol.

-

Addition: Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.

-

Reflux: Heat the reaction mixture to reflux for 3-4 hours.[4][5]

-

Work-up: After cooling, pour the reaction mixture into a mixture of ice and water.

-

Isolation: Collect the resulting precipitate by filtration and wash with distilled water to remove any unreacted starting materials.[4]

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure ethyl 4-methyl-2-phenylthiazole-5-carboxylate.[5]

Further derivatization can be achieved through various chemical transformations, such as hydrolysis of the ester to the corresponding carboxylic acid, amidation, or substitution on the phenyl ring.[1][6]

Therapeutic Potential and Biological Activity

Derivatives of this compound have been investigated for a range of therapeutic applications, with the most promising results observed in the fields of oncology and inflammation.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 2-phenylthiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR pathways.

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 12c | 1,3,4-Thiadiazole | HepG2 (Liver) | 0.91 | [7] |

| 12d | 1,3,4-Thiadiazole | HepG2 (Liver) | 0.82 | [7] |

| 6c | 1,3,4-Thiadiazole | HepG2 (Liver) | 1.29 | [7] |

| 6f | 1,3,4-Thiadiazole | HepG2 (Liver) | 1.88 | [7] |

| 6g | 1,3,4-Thiadiazole | HepG2 (Liver) | 1.06 | [7] |

| 18b | 1,3,4-Thiadiazole | HepG2 (Liver) | 1.25 | [7] |

| 5b | Amide | HT29 (Colon) | 2.01 | [8][9] |

| 5b | Amide | A549 (Lung) | 21.33 | [9] |

| 5b | Amide | HeLa (Cervical) | 9.56 | [9] |

| 5b | Amide | Karpas299 (Lymphoma) | 5.22 | [9] |

| P-6 | Thiazolidinone | HCT116 (Colon) | 0.37 | [10] |

| P-6 | Thiazolidinone | MCF-7 (Breast) | 0.44 | [10] |

| P-20 | Thiazolidinone | HCT116 (Colon) | 0.39 | [10] |

| P-20 | Thiazolidinone | MCF-7 (Breast) | 0.56 | [10] |

| 4c | Carboxamide | SKNMC (Neuroblastoma) | 10.8 | [11] |

| 4d | Carboxamide | Hep-G2 (Liver) | 11.6 | [11] |

Anti-inflammatory Activity

The anti-inflammatory potential of 2-phenylthiazole derivatives has been demonstrated in preclinical models. The mechanism is thought to involve the inhibition of pro-inflammatory mediators.

The following table presents the in vivo anti-inflammatory activity of substituted phenylthiazole derivatives in the carrageenan-induced rat paw edema model.

| Compound ID | Substitution | % Reduction of Edema (at 3hr) | Reference |

| 3a | 4-Chloro | Appreciable | [2] |

| 3c | 4-Nitro | Better than standard | [2] |

| 3d | 2,4-Dichloro | Appreciable | [2] |

| Standard | Nimesulide | - | [2] |

Kinase Inhibitory Activity

The 2-phenylthiazole scaffold has been identified as a template for the design of potent kinase inhibitors, targeting key enzymes involved in cancer and inflammatory diseases.

The following table summarizes the kinase inhibitory activity of selected thiazole derivatives.

| Compound ID | Target Kinase | Activity | Reference |

| 12m | pan-Src | ED50 ≈ 5 mg/kg (in vivo) | [12] |

| 27 | IGF1R | 76.84% inhibition at 10 µM | [8] |

| BI-87G3 | JNK | IC50 = 15 µM (cell-based) | [13] |

| 33 | CK2 | IC50 = 0.4 µM | [14] |

| 34 | CK2 | IC50 = 1.9 µM | [14] |

| 34 | GSK3β | IC50 = 0.67 µM | [14] |

| 25 | CDK9 | IC50 = 0.64 - 2.01 µM | [14] |

| 23 | EGFR | IC50 = 0.184 µM | [14] |

| 23 | PI3K | IC50 = 0.719 µM | [14] |

| 23 | mTOR | IC50 = 0.131 µM | [14] |

| P-6 | Aurora-A | IC50 = 0.11 µM | [10] |

Structure-Activity Relationship (SAR)

Analysis of the available data allows for the deduction of preliminary structure-activity relationships:

-

Anticancer Activity:

-

The presence of a 1,3,4-thiadiazole moiety at the 5-position of the thiazole ring appears to be beneficial for activity against HepG2 cells.[7]

-

Substitution on the N-phenyl ring of the carboxamide at the 5-position influences activity, with a 2-amino-4-phenylthiazole scaffold showing promise.[8][9]

-

Thiazolidinone derivatives at the 4-position of the pyrazole linked to the thiazole core exhibit potent cytotoxicity.[10]

-

For N-phenyl-2-p-tolylthiazole-4-carboxamides, para-nitro and meta-chloro substitutions on the N-phenyl ring showed the highest cytotoxicity against SKNMC and Hep-G2 cell lines, respectively.[11]

-

-

Anti-inflammatory Activity:

-

Nitro substitution on the phenyl ring of the thiazole core leads to better anti-inflammatory activity compared to the standard drug nimesulide in the carrageenan-induced paw edema model.[2]

-

-

Kinase Inhibitory Activity:

Key Signaling Pathways

The therapeutic effects of this compound derivatives are often mediated through the modulation of critical intracellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[15][16] Small molecule inhibitors can target different nodes of this pathway, such as PI3K, Akt, or mTOR.[16][17][18]

Caption: The PI3K/Akt/mTOR signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, survival, and migration. Its dysregulation is frequently observed in various cancers.[19][20]

Caption: The EGFR signaling pathway.

IGF1R Signaling Pathway

The Insulin-like Growth Factor 1 Receptor (IGF1R) pathway is critical for cell growth, differentiation, and survival. Its dysregulation has been implicated in the development and progression of several cancers.[21]

Caption: The IGF1R signaling pathway.

Detailed Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

-

Compound Administration: Administer the test compounds or vehicle control intraperitoneally or orally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

General Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

-

Reaction Setup: In a 96-well plate, add the kinase, substrate, ATP, and various concentrations of the test compound in a suitable kinase buffer.

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

Derivatives of this compound represent a highly promising class of compounds with significant potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The versatile synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The data presented in this guide highlight the potent anticancer, anti-inflammatory, and kinase inhibitory activities of these derivatives. The elucidation of their mechanisms of action, primarily through the modulation of key signaling pathways such as PI3K/Akt/mTOR, EGFR, and IGF1R, provides a strong rationale for their continued investigation. The detailed experimental protocols and structure-activity relationships outlined herein serve as a valuable resource for researchers dedicated to advancing these promising compounds from the laboratory to the clinic. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this important chemical class.

References

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpmr.com [wjpmr.com]

- 3. mdpi.com [mdpi.com]

- 4. New Thiazolyl-triazole Schiff Bases: Synthesis and Evaluation of the Anti-Candida Potential [mdpi.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ijoer.com [ijoer.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

Solubility of "Methyl 2-phenylthiazole-5-carboxylate" in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-phenylthiazole-5-carboxylate. Due to the limited availability of specific experimental solubility data in public literature, this document focuses on predicting the compound's solubility in common organic solvents based on its chemical structure and established solubility theories. Furthermore, it offers detailed experimental protocols for researchers to determine both qualitative and quantitative solubility, ensuring reliable and reproducible results. This guide is intended to be a valuable resource for scientists working with this compound in drug discovery, chemical synthesis, and materials science, enabling informed solvent selection for various applications.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, a phenyl group, and a methyl ester. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal and anticancer properties.[1][2] Understanding the solubility of this compound is crucial for a wide range of applications, from reaction chemistry and purification to formulation and biological screening.

The principle of "like dissolves like" governs solubility, suggesting that a substance will dissolve best in a solvent with a similar polarity.[3] The molecular structure of this compound, with its aromatic rings and ester functional group, suggests it is a largely non-polar to moderately polar molecule. This guide will explore its predicted solubility profile and provide methodologies for its empirical determination.

Predicted Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of this compound in common organic solvents can be made. The presence of the phenyl and thiazole rings contributes to its non-polar character, while the methyl ester group introduces some polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM) | High | Effective at dissolving a wide range of organic compounds with moderate polarity. |

| Chloroform | High | Similar to DCM, a good solvent for many organic molecules. | |

| Ethers | Diethyl Ether | Moderate to High | The ether's slight polarity and non-polar alkyl chains should effectively solvate the molecule. |

| Tetrahydrofuran (THF) | High | A more polar ether that is an excellent solvent for a wide array of organic compounds. | |

| Ketones | Acetone | Moderate to High | The polar ketone group can interact favorably with the ester moiety of the solute. |

| Methyl Ethyl Ketone (MEK) | Moderate to High | Similar in nature to acetone, expected to be a good solvent. | |

| Esters | Ethyl Acetate | Moderate to High | The "like dissolves like" principle suggests good solubility due to the presence of an ester group in both solute and solvent. |

| Aromatic | Toluene | Moderate | The aromatic nature of toluene will interact well with the phenyl and thiazole rings. |

| Alcohols | Methanol | Low to Moderate | The high polarity and hydrogen-bonding nature of methanol may not be ideal for the largely non-polar solute. |

| Ethanol | Low to Moderate | Slightly less polar than methanol, which may result in slightly better solubility. | |

| Isopropanol | Moderate | The increased non-polar character compared to ethanol could enhance solubility. | |

| Non-Polar | Hexane | Low | The significant difference in polarity between the non-polar solvent and the moderately polar solute suggests poor solubility. |

| Polar Aprotic | Dimethylformamide (DMF) | High | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent, often used for compounds with poor solubility in other common solvents. | |

| Acetonitrile | Moderate | A polar aprotic solvent; its interaction with the solute is expected to be favorable.[4] |

Note: These predictions are qualitative and should be confirmed by experimental analysis.

Experimental Protocols for Solubility Determination

To obtain accurate solubility data, experimental determination is essential. Below are protocols for both qualitative and quantitative analysis.

Qualitative Solubility Analysis

This method provides a rapid assessment of solubility in various solvents, which can help in classifying the compound.[1][3][5][6]

Methodology:

-

Preparation: Add approximately 20-30 mg of this compound to a small test tube.

-

Solvent Addition: Add the chosen solvent (e.g., water, 5% NaOH, 5% HCl, or an organic solvent) dropwise, up to 1 mL, while agitating the mixture.

-

Observation: Observe whether the solid dissolves completely. Vigorous shaking or vortexing for 60 seconds may be necessary.[5]

-

Classification:

-

Soluble: The entire solid dissolves.

-

Partially Soluble: A portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

Temperature Effect: If the compound is insoluble at room temperature, gently warm the mixture in a water bath to observe any change in solubility.[5]

The following workflow diagram illustrates the logical progression of qualitative solubility testing.

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Analysis (Equilibrium Solubility Method)

This method determines the saturation concentration of the compound in a solvent at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure the solution is saturated.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved solid.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

The following diagram outlines the workflow for this quantitative method.

References

The Strategic Utility of Methyl 2-Phenylthiazole-5-carboxylate in the Synthesis of Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 2-phenylthiazole-5-carboxylate is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, comprising a stable thiazole core, a phenyl substituent conferring lipophilicity, and a reactive carboxylate group, make it an ideal precursor for the synthesis of a diverse array of novel and complex heterocyclic systems. This guide provides a comprehensive overview of the synthetic pathways leveraging this precursor, with a focus on the preparation of biologically relevant pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in research and development.

Core Synthesis and a Key Intermediate: 2-Phenylthiazole-5-carbohydrazide

The gateway to a multitude of heterocyclic transformations using this compound is its conversion to the corresponding carbohydrazide. This key intermediate is readily prepared through the hydrazinolysis of the methyl ester.

Experimental Protocol: Synthesis of 2-Phenyl-4-methylthiazole-5-carbohydrazide

A solution of ethyl 2-phenyl-4-methylthiazole-5-carboxylate (10 mmol) in ethanol (50 mL) is treated with hydrazine hydrate (80%, 20 mmol). The reaction mixture is heated under reflux for 6-8 hours, during which the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford 2-phenyl-4-methylthiazole-5-carbohydrazide as a crystalline solid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |

| 2-Phenyl-4-methylthiazole-5-carbohydrazide | C₁₁H₁₁N₃OS | 233.29 | 85-95 | 185-187 | N/A |

Synthetic Pathways to Novel Heterocycles

2-Phenylthiazole-5-carbohydrazide serves as a pivotal synthon for the construction of various five-membered aromatic heterocycles. The following sections detail the synthetic routes to 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.

Synthesis of 1,3,4-Oxadiazole Derivatives

The reaction of 2-phenylthiazole-5-carbohydrazide with carbon disulfide in a basic medium provides a versatile route to 5-(2-phenylthiazol-5-yl)-1,3,4-oxadiazole-2-thiol, which can be further functionalized.

Experimental Protocol: Synthesis of 5-(2-Phenylthiazol-5-yl)-1,3,4-oxadiazole-2-thiol

To a solution of potassium hydroxide (15 mmol) in absolute ethanol (50 mL), 2-phenylthiazole-5-carbohydrazide (10 mmol) is added, followed by the dropwise addition of carbon disulfide (20 mmol) with constant stirring. The reaction mixture is heated under reflux for 12-16 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in water. The solution is acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol to yield 5-(2-phenylthiazol-5-yl)-1,3,4-oxadiazole-2-thiol.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |

| 5-(2-Phenylthiazol-5-yl)-1,3,4-oxadiazole-2-thiol | C₁₁H₇N₃OS₂ | 277.33 | 70-80 | 210-212 | N/A |

Logical Workflow for 1,3,4-Oxadiazole Synthesis:

Caption: Synthetic pathway from the starting ester to the oxadiazole derivative.

Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazoles from 2-phenylthiazole-5-carbohydrazide typically proceeds through a thiosemicarbazide intermediate, followed by cyclization.

Experimental Protocol: Synthesis of 4-Amino-5-(2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol

Step 1: Synthesis of Potassium 2-(2-phenylthiazole-5-carbonyl)hydrazine-1-carbodithioate

To a solution of potassium hydroxide (15 mmol) in absolute ethanol (50 mL), 2-phenylthiazole-5-carbohydrazide (10 mmol) is added. Carbon disulfide (15 mmol) is then added dropwise with stirring, and the mixture is stirred at room temperature for 10-12 hours. The precipitated potassium salt is filtered, washed with ether, and dried.

Step 2: Synthesis of 4-Amino-5-(2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol

A suspension of the potassium salt from Step 1 (10 mmol) in water (30 mL) is treated with hydrazine hydrate (20 mmol). The mixture is heated under reflux for 4-6 hours, during which hydrogen sulfide gas evolves. The reaction mixture is then cooled and acidified with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the desired triazole.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |

| 4-Amino-5-(2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol | C₁₁H₉N₅S₂ | 291.36 | 65-75 | 230-232 | N/A |

Signaling Pathway for 1,2,4-Triazole Synthesis:

Caption: Stepwise conversion to the target 1,2,4-triazole.

Synthesis of Pyrazole Derivatives

Condensation of 2-phenylthiazole-5-carbohydrazide with β-dicarbonyl compounds provides a straightforward route to pyrazole-containing scaffolds.

Experimental Protocol: Synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylthiazole

A mixture of 2-phenylthiazole-5-carbohydrazide (10 mmol) and acetylacetone (12 mmol) in glacial acetic acid (20 mL) is heated under reflux for 6-8 hours. The reaction mixture is then cooled and poured into ice-water. The solid product that separates out is filtered, washed with water, and recrystallized from ethanol to afford the pyrazole derivative.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |

| 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylthiazole | C₁₄H₁₃N₃S | 255.34 | 75-85 | 145-147 | N/A |

Experimental Workflow for Pyrazole Synthesis:

Caption: Workflow for the synthesis of the pyrazole derivative.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. The straightforward conversion to its carbohydrazide derivative opens up numerous synthetic possibilities, allowing for the construction of biologically important pyrazole, 1,3,4-oxadiazole, and 1,2,4-triazole scaffolds. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of new chemical entities for drug discovery and materials science applications. The continued exploration of the reactivity of this precursor is anticipated to lead to the discovery of even more complex and functionally diverse heterocyclic systems.

The Medicinal Chemistry of Methyl 2-phenylthiazole-5-carboxylate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. Within this class, the 2-phenylthiazole-5-carboxylate core has emerged as a versatile template for the design of potent therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of compounds derived from methyl 2-phenylthiazole-5-carboxylate, with a focus on their applications as antifungal and anticancer agents.

Synthesis of the 2-Phenylthiazole-5-carboxylate Scaffold

The primary method for constructing the 2-phenylthiazole-5-carboxylate core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide.[1] Variations of this method have been developed to improve yields and accommodate a range of substituents.

General Experimental Protocol: Hantzsch Synthesis of Ethyl 4-methyl-2-phenylthiazole-5-carboxylate

A widely cited protocol for a closely related analogue, ethyl 4-methyl-2-phenylthiazole-5-carboxylate, provides a representative synthetic route.[2][3][4]

Materials:

-

Thiobenzamide

-

Ethyl 2-chloroacetoacetate

-

Ethanol

Procedure:

-

Dissolve thiobenzamide (1 mmol) in ethanol (10 mL).

-

Add ethyl 2-chloroacetoacetate (1 mmol) to the solution.

-

Reflux the reaction mixture for 3 hours on a water bath.[2][3]

-

After cooling, pour the reaction mixture into a mixture of ice and water.

-

Filter the resulting precipitate and wash it with distilled water to remove any remaining halocarbonyl compounds.

-

Dry the product under a vacuum.[2]

This general procedure can be adapted for the synthesis of this compound by using methyl 2-chloroacetoacetate as the starting material. A specific, though less detailed, synthesis of this compound has been reported as a yellow crystalline solid with a melting point of 115-116 °C.[5]

Antifungal Activity: Targeting Ergosterol Biosynthesis

Derivatives of the 2-phenylthiazole scaffold have shown significant promise as antifungal agents, primarily by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[3] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.[6][7] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.[7]

Quantitative Antifungal Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of 2-phenylthiazole derivatives against various fungal strains.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| B10 | Candida albicans ATCC 90028 | - | [3] |

| B10 | Candida spp. | More potent than Fluconazole and Ketoconazole | [2] |

Note: Specific MIC values for a broad range of derivatives are often presented in extensive tables within the primary literature.

Ergosterol Biosynthesis Pathway and Inhibition

The ergosterol biosynthesis pathway is a complex, multi-step process. The inhibition of CYP51 by 2-phenylthiazole derivatives is a key mechanism of their antifungal action.

Anticancer Activity: Targeting Cyclooxygenase (COX)

Another significant area of investigation for 2-phenylthiazole derivatives is their potential as anticancer agents. Many of these compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[8] COX enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds involved in inflammation and cell growth.[9][10] Overexpression of COX-2 is observed in many types of cancer and is associated with tumor progression.[11]

Quantitative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for representative 2-phenylthiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 12d | HepG2 (Liver Carcinoma) | 0.82 | [8][12] |

| 12c | HepG2 (Liver Carcinoma) | 0.91 | [8][12] |

| 6g | HepG2 (Liver Carcinoma) | 1.06 | [8][12] |

| 18b | HepG2 (Liver Carcinoma) | 1.25 | [8][12] |

| 6c | HepG2 (Liver Carcinoma) | 1.29 | [8][12] |

| 6f | HepG2 (Liver Carcinoma) | 1.88 | [8][12] |

Prostaglandin Biosynthesis Pathway and COX Inhibition

The inhibition of COX enzymes by 2-phenylthiazole derivatives blocks the conversion of arachidonic acid to prostaglandins, thereby interfering with signaling pathways that promote cancer cell proliferation and survival.

Structure-Activity Relationships and Future Directions

Structure-activity relationship (SAR) studies on 2-phenylthiazole derivatives have revealed that modifications to the phenyl ring and the ester or amide group at the 5-position of the thiazole ring can significantly impact biological activity. For instance, the introduction of various substituents on the phenyl ring has been explored to enhance potency and selectivity against specific targets.

The 2-phenylthiazole-5-carboxylate scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel mechanisms of action, and expanding their therapeutic applications to other diseases. The versatility of the Hantzsch synthesis allows for the generation of diverse libraries of compounds, which, coupled with high-throughput screening and computational modeling, will undoubtedly lead to the development of next-generation drugs based on this privileged core structure.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. mdpi.com [mdpi.com]

- 3. New Thiazolyl-triazole Schiff Bases: Synthesis and Evaluation of the Anti-Candida Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 11. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-phenylthiazole-5-carboxylate

This document provides a detailed protocol for the chemical synthesis of Methyl 2-phenylthiazole-5-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis.

Introduction

This compound and its derivatives are significant scaffolds in the development of novel therapeutic agents. The thiazole ring is a common feature in many biologically active compounds. The synthesis protocol outlined below describes a reliable method for the preparation of this compound in a laboratory setting.

Reaction Scheme